molecular formula C21H26N2O3 B15015277 N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide CAS No. 302910-52-7

N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

Cat. No.: B15015277
CAS No.: 302910-52-7
M. Wt: 354.4 g/mol
InChI Key: BAYZFSYTWLUYHQ-LPYMAVHISA-N
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Description

The compound N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide (hereafter referred to as Compound A) is a hydrazide derivative characterized by a 2-ethoxyphenyl group attached via an E-configuration methylidene linkage to the hydrazide nitrogen. The acetohydrazide backbone is further substituted with a 5-methyl-2-isopropylphenoxy group, imparting steric bulk and lipophilicity.

Key structural features include:

  • 5-Methyl-2-isopropylphenoxy moiety: Contributes steric hindrance and hydrophobic interactions, which may affect binding to enzymatic targets (e.g., cyclooxygenase or antimicrobial receptors) .

Properties

CAS No.

302910-52-7

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H26N2O3/c1-5-25-19-9-7-6-8-17(19)13-22-23-21(24)14-26-20-12-16(4)10-11-18(20)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,23,24)/b22-13+

InChI Key

BAYZFSYTWLUYHQ-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=CC(=C2)C)C(C)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)COC2=C(C=CC(=C2)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 2-ethoxybenzaldehyde with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Substituents on the Arylidene Group

Compound A’s 2-ethoxyphenyl group differentiates it from analogs with electron-withdrawing or polar substituents:

Compound Arylidene Substituent Key Effects Biological Activity (Reference)
Compound A 2-Ethoxyphenyl Enhanced solubility; moderate electron-donor Not explicitly reported (Inferred from structural analogs)
MMINA () 3-Nitrophenyl Strong electron-withdrawing nitro group Anti-inflammatory, reduced cisplatin toxicity in rats
9e () 4-Fluorophenyl Moderate electron-withdrawing; lipophilic Anti-inflammatory (IC₅₀ COX-2: 1.2 μM)
9f () 2,4-Dimethoxyphenyl Electron-donating; increased π-π stacking Higher COX-2 inhibition (IC₅₀: 0.8 μM)

Key Insight: Electron-withdrawing groups (e.g., nitro in MMINA) enhance interactions with enzymatic active sites (e.g., COX-2), while bulky substituents (e.g., isopropyl in Compound A) may improve selectivity by sterically blocking non-target binding.

Phenoxy Substituents

The 5-methyl-2-isopropylphenoxy group in Compound A contrasts with other phenoxy derivatives:

Compound Phenoxy Substituents Physicochemical Impact
Compound A 5-Methyl-2-isopropylphenoxy High lipophilicity (logP ~4.2*)
2k () 4-Methyl-2-oxo-2H-chromen-7-yl Conjugated system; UV absorption at 320 nm
4f () 2-Oxo-2H-benzopyran-4-yl Enhanced antimicrobial activity (Gram+ IC₅₀: 8 μg/mL)

*Estimated using ChemDraw ().

Anti-Inflammatory and Analgesic Activity
  • MMINA (): Reduced cisplatin-induced hepatotoxicity and nephrotoxicity in rats via antioxidant mechanisms (SOD↑, MDA↓) .
  • S1–S18 indole derivatives (): COX-2 inhibition correlated with substituent electronegativity (e.g., 4-Fluorophenyl: IC₅₀ = 1.2 μM) .
  • Compound A : Likely exhibits COX-2 inhibition based on structural similarity to MMINA, but the ethoxy group may reduce potency compared to nitro-substituted analogs.
Antimicrobial Activity
  • 4f (): Demonstrated broad-spectrum activity against S. aureus (MIC: 16 μg/mL) and E. coli (MIC: 32 μg/mL) due to the 3,4-dihydroxyphenyl group’s H-bonding capacity .
  • Compound A : The 2-ethoxyphenyl group may reduce antimicrobial efficacy compared to hydroxylated analogs (e.g., 4f) due to decreased polarity.
Thermal Stability (Melting Points)
Compound Melting Point (°C) Reference
Compound A Not reported
MMINA () 210–212
9e () 185–187
2k () 245–247

Higher melting points in nitro-substituted compounds (e.g., MMINA) suggest stronger crystal packing via dipole interactions.

Biological Activity

N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide (CAS No. 302910-52-7) is a hydrazone compound with significant potential for various biological activities. This article explores its molecular structure, synthesis, and biological evaluations, particularly focusing on its anti-inflammatory, analgesic, and antibacterial properties.

Molecular Structure and Properties

  • Molecular Formula : C21H26N2O3
  • Molecular Weight : 354.4 g/mol
  • Structural Features : The compound contains an ethoxy group, a phenyl ring, and a hydrazone linkage which are critical for its biological activity.
PropertyValue
CAS No.302910-52-7
SynonymsSTK745440, AKOS001720658
EINECS659-932-7

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Phenoxy Intermediate : Bromination of 4-methyl-2-(propan-2-yl)phenol.
  • Etherification : Reaction with chloroacetic acid to form the corresponding acetic acid derivative.
  • Hydrazide Formation : Conversion to hydrazide through reaction with hydrazine hydrate.
  • Schiff Base Formation : Condensation with 2-ethoxybenzaldehyde under acidic conditions.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects:

  • COX-2 Inhibition : The compound shows moderate to potent inhibitory effects against the COX-2 enzyme, a key target in inflammation management.
    • IC50 values range from 0.06μM0.06\,\mu M to 0.97μM0.97\,\mu M, indicating strong activity compared to standard NSAIDs like celecoxib (IC50 = 0.05μM0.05\,\mu M) .
  • In Vivo Studies : In animal models, the compound reduced paw thickness and weight significantly:
    • Paw thickness inhibition: 63.35%63.35\%
    • Paw weight inhibition: 68.26%68.26\%
    • Reduction in TNF-alpha and PGE-2 levels by over 60%60\% .

Analgesic Activity

The analgesic properties were evaluated alongside anti-inflammatory effects:

  • Pain Relief Assessment : The compound was tested for its ability to alleviate pain in various models, demonstrating efficacy comparable to established analgesics without significant gastrointestinal side effects .

Antibacterial Activity

Preliminary evaluations suggest that this compound possesses antibacterial properties:

  • Activity Against Bacteria : The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus, with MIC values indicating effective inhibition .

Case Studies

  • Study on COX Inhibition : A study highlighted the selective COX-2 inhibition profile of similar compounds, suggesting that structural modifications could enhance selectivity and potency .
  • Antibacterial Evaluation : Another investigation into related hydrazone derivatives revealed improved activity against bacterial strains compared to traditional antibiotics, underscoring the potential of this class of compounds in treating infections .

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